6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde
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Overview
Description
6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde is a heterocyclic compound that features a fused pyrazole and oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with glyoxal in the presence of an acid catalyst to form the desired oxazine ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid.
Reduction: 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Pyrazolo[3,4-d]pyrimidine: A related heterocyclic compound with a different ring fusion pattern.
Uniqueness
6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
1706431-19-7 |
---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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